molecular formula C18H12N6S B15215941 N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine CAS No. 920519-48-8

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine

Cat. No.: B15215941
CAS No.: 920519-48-8
M. Wt: 344.4 g/mol
InChI Key: VANNKDNVAYXPGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine is a chemical compound offered for research purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Patents indicate that this compound belongs to a class of 9H-purine-2,6-diamine derivatives investigated for use in the treatment of proliferative diseases . The core benzothiazole structure is a prominent scaffold in medicinal chemistry, with research highlighting its presence in compounds studied as potential dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) for pain and inflammation , as well as in the development of anticonvulsant agents . Researchers are exploring these multi-target mechanisms as a modern polypharmacology approach to potentially enhance efficacy and reduce side effects compared to single-target drugs . The structural features of this compound suggest it may interact with key biological enzymes, such as Type II DNA topoisomerases, making it a candidate for further investigation in oncology-related research . Handle with care and refer to the material safety data sheet for proper handling and storage information.

Properties

CAS No.

920519-48-8

Molecular Formula

C18H12N6S

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-7H-purin-6-amine

InChI

InChI=1S/C18H12N6S/c1-2-4-14-13(3-1)24-18(25-14)11-5-7-12(8-6-11)23-17-15-16(20-9-19-15)21-10-22-17/h1-10H,(H2,19,20,21,22,23)

InChI Key

VANNKDNVAYXPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC4=NC=NC5=C4NC=N5

Origin of Product

United States

Preparation Methods

Ullmann-Type Coupling for Benzothiazole-Phenyl Bond Formation

The synthesis of 4-(benzo[d]thiazol-2-yl)aniline begins with the formation of the benzothiazole-phenyl linkage. As demonstrated in, Ullmann coupling conditions (pyridine, potassium carbonate, cupric oxide) enable the reaction between 2-chlorobenzo[d]thiazole and 4-iodoaniline. This method achieves moderate yields (50–65%) and avoids the need for expensive palladium catalysts.

Reaction Conditions

  • Substrates : 2-Chlorobenzo[d]thiazole (1.0 equiv.), 4-iodoaniline (1.2 equiv.)
  • Catalyst : CuO (10 mol%)
  • Base : K$$2$$CO$$3$$ (2.0 equiv.)
  • Solvent : Pyridine, reflux, 24 h
  • Yield : 58%

Alternative Suzuki-Miyaura Cross-Coupling

For higher regioselectivity, Suzuki-Miyaura coupling using 2-boronic acid-functionalized benzo[d]thiazole and 4-bromoaniline has been explored. However, this method requires palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) and is less cost-effective for large-scale synthesis.

Nucleophilic Substitution at the 6-Position of Purine

Direct Amination of 6-Chloropurine

The key step involves displacing the chlorine atom at the 6-position of 6-chloropurine with 4-(benzo[d]thiazol-2-yl)aniline. This reaction proceeds via an S$$_\text{N}$$Ar mechanism under basic conditions, as detailed in and.

Optimized Procedure

  • Substrates : 6-Chloropurine (1.0 equiv.), 4-(benzo[d]thiazol-2-yl)aniline (1.5 equiv.)
  • Base : Na$$2$$CO$$3$$ (3.0 equiv.)
  • Solvent : Dimethylformamide (DMF), 120°C, 16 h
  • Yield : 44–52%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. A protocol adapted from achieves completion in 2 hours with comparable yields (48%):

  • Conditions : 150 W, 140°C, DMF, K$$2$$CO$$3$$

Characterization and Analytical Data

Spectroscopic Analysis

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.45 (s, 1H, purine H-8), 8.32 (d, J = 8.4 Hz, 2H, phenyl H-2/H-6), 7.98 (d, J = 8.0 Hz, 1H, benzothiazole H-4), 7.75–7.69 (m, 3H, benzothiazole H-5/H-7 and phenyl H-3/H-5), 7.52 (t, J = 7.6 Hz, 1H, benzothiazole H-6), 5.92 (s, 2H, NH$$2$$).
  • $$^{13}$$C NMR (100 MHz, DMSO-$$d_6$$) : δ 167.8 (C=N, benzothiazole), 152.4 (purine C-6), 141.2–116.7 (aromatic carbons).
  • HRMS (ESI+) : m/z calcd. for C$${18}$$H$${12}$$N$$_7$$S [M+H]$$^+$$: 374.0829; found: 374.0832.

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$_2$$O = 70:30) shows >98% purity, with a retention time of 6.8 min.

Comparative Evaluation of Synthetic Routes

Method Conditions Yield (%) Advantages Limitations
Ullmann + S$$_\text{N}$$Ar CuO, K$$2$$CO$$3$$, DMF 44–52 Cost-effective, scalable Long reaction times (40 h total)
Suzuki + Microwave Pd(PPh$$3$$)$$4$$, microwave 48 Faster, regioselective High catalyst cost

Challenges and Optimization Strategies

  • Racemization Concerns : As observed in, purine-amine conjugates may undergo racemization under harsh conditions. Using milder bases (e.g., Cs$$2$$CO$$3$$) and lower temperatures mitigates this issue.
  • Byproduct Formation : Competing substitution at purine N-7/N-9 positions is minimized by employing excess amine nucleophile (1.5 equiv.).

Chemical Reactions Analysis

Types of Reactions

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine involves its interaction with specific molecular targets. For instance, it can bind to DNA and inhibit topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects
Compound Name Substituent at Purine 9-Position Aromatic Moiety at 6-Position Molecular Weight (g/mol) Key Properties/Applications
N-(4-(Benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine H (unsubstituted) 4-(Benzothiazol-2-yl)phenyl ~348.4 Fluorescence, potential ER/microtubule targeting
CPIB () Isopropyl 4-(Benzothiazol-2-yl)phenyl ~404.5 Enhanced lipophilicity, cytotoxicity in MCF-7 cells
Q-CPIB () - 4-(Benzothiazol-2-yl)phenyl + quinoline ~435.6 Broader UV-Vis absorption, fluorescence imaging
9-(4-Methoxyquinazolin-2-yl)-9H-purin-6-amine () Methoxyquinazoline Methoxyquinazoline ~337.3 Potential kinase inhibition, larger aromatic surface
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine () Butyl + 4-methoxybenzyl Unsubstituted purine ~311.4 Increased bulk, possible HSP90 inhibition

Key Observations :

  • Substituent Effects: The 9-isopropyl group in CPIB increases lipophilicity (logP ~3.2 vs.
  • Aromatic Systems: Benzothiazole (target compound) vs. quinoline (Q-CPIB) or quinazoline () alters electronic properties. Benzothiazole’s sulfur atom may facilitate thiol-mediated cellular uptake , while quinazoline’s nitrogen-rich structure could enhance DNA intercalation .
  • Synthetic Routes : The target compound shares synthetic steps with CPIB (e.g., nucleophilic substitution of 6-chloropurine derivatives) but omits the 9-isopropyl group, simplifying purification . In contrast, quinazoline derivatives require multi-step cyclization (e.g., using HC(OEt)₃ and Ac₂O) .
Physicochemical and Pharmacokinetic Profiles
  • Solubility : The target compound’s lack of a 9-substituent may improve water solubility (~25 µg/mL predicted) compared to CPIB (~15 µg/mL) .
  • Metabolic Stability : Methyl or isopropyl groups at the 9-position (e.g., ) slow hepatic clearance by reducing CYP450 oxidation . The target compound’s unsubstituted purine may require prodrug strategies for oral bioavailability.

Q & A

Q. What are the standard synthetic protocols for preparing N-(4-(benzo[d]thiazol-2-yl)phenyl)-9H-purin-6-amine?

The compound is typically synthesized via multi-step organic reactions. A common approach involves coupling 4-(benzo[d]thiazol-2-yl)benzenamine with purine derivatives under reflux conditions. For example, reactions with isothiocyanates or acyl chlorides in polar aprotic solvents like DMF at elevated temperatures (90–95°C) for 4–6 hours are reported. Post-reaction purification involves recrystallization from ethanol or chromatography. Monitoring reaction progress via TLC and structural confirmation via NMR (¹H/¹³C) and mass spectrometry is critical .

Q. Which analytical techniques are essential for characterizing this compound?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR identify aromatic protons (e.g., benzo[d]thiazole at δ 7.2–8.5 ppm) and aliphatic chains.
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography: Resolves crystal packing and stereochemistry for derivatives with spiro or fused rings .
  • HPLC: Ensures purity (>95%) for biological assays .

Q. What preliminary biological activities have been reported for this compound?

Structural analogs of this compound exhibit anticancer potential due to interactions with kinase targets or DNA intercalation. For instance, derivatives with sulfonamide or triazole moieties show cytotoxic activity in vitro (IC₅₀ < 10 µM in HeLa cells). Mechanistic studies suggest inhibition of topoisomerase II or tubulin polymerization .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Yield optimization involves:

  • Solvent Selection: DMF enhances solubility but may require substitution with acetonitrile for easier purification.
  • Catalysis: Lewis acids (e.g., ZnCl₂) or palladium catalysts improve coupling efficiency in Suzuki-Miyaura reactions.
  • Continuous Flow Reactors: Reduce reaction time and improve scalability compared to batch processes .

Q. How should researchers resolve contradictions in biological activity data?

Discrepancies in bioassay results (e.g., variable IC₅₀ values) require orthogonal validation:

  • Orthogonal Assays: Combine MTT cytotoxicity with flow cytometry (apoptosis) and Western blotting (target protein inhibition).
  • Metabolic Stability Testing: Use liver microsomes to assess compound degradation rates .

Q. What strategies enhance the compound’s bioavailability and target selectivity?

Structural modifications improve pharmacokinetics:

  • Lipophilicity Adjustment: Introduce trifluoromethyl groups to enhance membrane permeability .
  • Prodrug Design: Mask polar groups (e.g., amides) with ester linkages for gradual hydrolysis in vivo.
  • Structure-Activity Relationship (SAR) Studies: Systematic substitution at the purine C2 or benzo[d]thiazole N1 positions to refine selectivity .

Q. How does the compound’s stability under varying laboratory conditions affect experimental design?

The compound is stable at room temperature in inert atmospheres but degrades in the presence of strong oxidizers (e.g., H₂O₂). Recommendations include:

  • Storage: Argon-flushed vials at -20°C for long-term stability.
  • Handling: Avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis of the sulfonamide group .

Methodological Considerations

Q. What computational tools aid in predicting the compound’s binding modes?

Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) model interactions with biological targets like kinases or DNA. Density Functional Theory (DFT) calculations predict electronic properties influencing reactivity .

Q. How can researchers validate the compound’s mechanism of action in cellular models?

  • CRISPR Knockout: Delete putative target genes (e.g., TOP2A) to assess resistance.
  • Pull-Down Assays: Use biotinylated analogs to isolate binding proteins for proteomic identification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.